Imidazo[1,2-d][1,2,4]triazin-5(6H)-one
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Overview
Description
Imidazo[1,2-d][1,2,4]triazin-5(6H)-one is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-d][1,2,4]triazin-5(6H)-one typically involves a multi-step process starting from imidazoles. One common synthetic route begins with electrophilic amination, followed by cyclization and functionalization at key positions . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, ensuring consistent reagent quality, and implementing robust purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-d][1,2,4]triazin-5(6H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a variety of functionalized this compound derivatives .
Scientific Research Applications
Imidazo[1,2-d][1,2,4]triazin-5(6H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-d][1,2,4]triazin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Another heterocyclic compound with a similar fused ring system, known for its versatility in organic synthesis and drug development.
Imidazo[5,1-f][1,2,4]triazin-4(3H)-one: A closely related compound with similar structural features and reactivity.
Uniqueness
Imidazo[1,2-d][1,2,4]triazin-5(6H)-one stands out due to its specific ring fusion pattern and the unique electronic properties conferred by its structure. These characteristics make it particularly valuable in the development of new chemical entities and materials with tailored properties .
Properties
CAS No. |
256408-48-7 |
---|---|
Molecular Formula |
C5H4N4O |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
6H-imidazo[1,2-d][1,2,4]triazin-5-one |
InChI |
InChI=1S/C5H4N4O/c10-5-8-7-3-4-6-1-2-9(4)5/h1-3H,(H,8,10) |
InChI Key |
VTQGWXUVDDUWJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C=NNC2=O |
Origin of Product |
United States |
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